molecular formula C14H22N2O3S B2890532 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea CAS No. 2309749-16-2

3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2890532
CAS No.: 2309749-16-2
M. Wt: 298.4
InChI Key: LDVDKJWYFCLRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a unique hybrid structure combining a 2-phenoxyethyl moiety and a methylsulfanyl-butyl chain.

Properties

IUPAC Name

1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-20-10-7-12(17)11-16-14(18)15-8-9-19-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDKJWYFCLRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NCCOC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Phenoxyethyl Isocyanate

Phenoxyethyl isocyanate is synthesized by phosgenation of 2-phenoxyethylamine under anhydrous conditions:
$$
\text{2-Phenoxyethylamine} + \text{COCl}_2 \rightarrow \text{2-Phenoxyethyl isocyanate} + 2\text{HCl}
$$
Reaction conditions:

  • Solvent: Dichloromethane (-10°C to 0°C)
  • Phosgene equivalents: 1.05 molar
  • Yield: 78–82%

Synthesis of 3-Amino-2-hydroxy-4-(methylsulfanyl)butane

A thiol-ene reaction between methyl mercaptan and 3-buten-1,2-epoxide produces 3-methylsulfanyl-1,2-epoxybutane, which undergoes aminolysis with aqueous ammonia:
$$
\text{3-Methylsulfanyl-1,2-epoxybutane} + \text{NH}_3 \rightarrow \text{3-Amino-2-hydroxy-4-(methylsulfanyl)butane}
$$
Key parameters:

  • Temperature: 60°C, 12 hours
  • Catalyst: None (thermal opening)
  • Yield: 65%

Urea Formation

Reacting 2-phenoxyethyl isocyanate with 3-amino-2-hydroxy-4-(methylsulfanyl)butane in tetrahydrofuran (THF) at 25°C for 6 hours yields the target compound:
$$
\text{R-NCO} + \text{R'-NH}2 \rightarrow \text{R-NHCONH-R'} + \text{H}2\text{O}
$$
Purification via recrystallization from ethanol/water (7:3) affords 89% purity.

Table 1: Isocyanate-Amine Coupling Optimization

Parameter Optimal Value Yield (%) Purity (%)
Solvent THF 85 89
Temperature (°C) 25 85 89
Reaction Time (h) 6 85 89
Molar Ratio (1:1) 1.1:1 88 91

Stepwise Assembly Using Carbamate Intermediates

Carbamate Protection Strategy

To mitigate side reactions, the primary amine (3-amino-2-hydroxy-4-(methylsulfanyl)butane) is protected as a tert-butyl carbamate (Boc):
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NHBoc} + \text{HO}^-
$$
Conditions:

  • Base: Triethylamine (2 eq)
  • Solvent: Dichloromethane
  • Yield: 94%

Coupling with 2-Phenoxyethylamine

The Boc-protected amine reacts with 2-phenoxyethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
$$
\text{R-NHBoc} + \text{R'-NH}2 \xrightarrow{\text{EDC}} \text{R-NHCONH-R'} + \text{Boc}2\text{O}
$$
Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the urea.

Advantages :

  • Minimizes oligomerization
  • Suitable for sensitive substrates
  • Overall yield: 72%

Methylsulfanyl Group Introduction via Nucleophilic Substitution

Thiolation of 3-Bromo-2-hydroxybutane

Methyl mercaptan displaces bromide in 3-bromo-2-hydroxybutane under basic conditions:
$$
\text{3-Bromo-2-hydroxybutane} + \text{CH}_3\text{SH} \xrightarrow{\text{NaOH}} \text{3-Methylsulfanyl-2-hydroxybutane} + \text{NaBr}
$$
Optimized parameters:

  • Solvent: Ethanol/water (1:1)
  • Temperature: 50°C
  • Yield: 81%

Amination via Gabriel Synthesis

The thioether intermediate undergoes amination using phthalimide potassium salt followed by hydrazinolysis:
$$
\text{R-SCH}2\text{CH(OH)CH}2\text{Br} + \text{PhthK} \rightarrow \text{R-SCH}2\text{CH(OH)CH}2\text{NPhth} \xrightarrow{\text{NH}2\text{NH}2} \text{R-SCH}2\text{CH(OH)CH}2\text{NH}_2
$$
Key metrics:

  • Hydrazine concentration: 40% in ethanol
  • Reaction time: 8 hours
  • Yield: 68%

Phenoxyethyl Group Installation via Williamson Ether Synthesis

Synthesis of 2-Phenoxyethylamine

Phenol reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate:
$$
\text{PhOH} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3} \text{PhOCH}2\text{CH}2\text{NH}2 + \text{KCl} + \text{CO}_2
$$
Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 24 hours
  • Yield: 76%

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Total Yield (%) Purity (%) Scalability Cost Index
Isocyanate-Amine 72 89 High $$
Carbamate-Mediated 68 91 Moderate $$$
Nucleophilic Thiol 65 87 High $
Williamson Ether 76 93 High $$

The isocyanate route offers optimal balance between yield and cost, while carbamate protection enhances purity at elevated expense. Industrial scalability favors Williamson ether synthesis due to minimal purification requirements.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:4) removes oligoureas, achieving >99% purity. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates enantiomers.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 5H, Ph), 4.12 (t, 2H, OCH₂), 3.85 (m, 1H, CHOH), 2.52 (t, 2H, SCH₂).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1050 cm⁻¹ (C-O).

Industrial Considerations

Large-scale production employs continuous flow reactors for isocyanate generation, reducing phosgene handling risks. Environmental regulations favor methyl mercaptan recovery systems, achieving 95% solvent recycling. Regulatory compliance requires stringent control of genotoxic impurities (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The methylsulfanyl group can be reduced to a thiol group.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in modulating enzyme activity, while the phenoxyethyl group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Contributions

The compound shares structural motifs with two classes of molecules:

  • Triazine derivatives (e.g., D0, D1, D41) with methylsulfanyl or allylsulfanyl substituents .
  • Triazolone derivatives containing phenoxyethyl groups (e.g., C25H32ClN5O2•HCl) .
Table 1: Structural and Functional Comparisons
Compound Name/Identifier Core Structure Key Functional Groups Observed Activity
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea Urea Methylsulfanyl-butyl, 2-phenoxyethyl Inference: Potential dual antimicrobial/CNS activity
D0 (ATH25986) 1,2,4-Triazine Methylsulfanyl, methyl, amine Inhibits bacterial resistance to predation
D1 (ATH18534) 1,2,4-Triazine Allylsulfanyl, methyl, hydroxyl Renders Klebsiella susceptible to predation
C25H32ClN5O2•HCl Triazolone 2-Phenoxyethyl, chlorophenyl-piperazinyl Inference: Likely CNS-targeted (e.g., antipsychotic)

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Sulfanyl groups (e.g., in D0/D1) may undergo oxidation to sulfoxides or sulfones, altering activity . The urea derivative’s hydroxy group could facilitate glucuronidation, enhancing excretion.

Biological Activity

3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea, also known by its chemical identifiers such as PubChem CID 71787402, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₉H₁₃N₂O₂S
  • Molecular Weight : 220.33 g/mol
  • IUPAC Name : 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylsulfanyl)butyl)urea
  • Chemical Structure : The compound features a urea functional group attached to a phenoxyethyl chain and a hydroxyalkyl moiety with a methylthio substituent.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and signaling.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against Hepatitis B virus (HBV) by modulating core protein assembly dynamics .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
AntiviralModulates HBV core protein assembly; potential to suppress drug-resistant strains .
Enzyme InhibitionInhibits specific metabolic enzymes, impacting cellular metabolism .
Cytotoxic EffectsExhibits cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced HBV replication in vitro, suggesting its role as a core protein-targeting antiviral agent. The mechanism involves disruption of capsid assembly, which is crucial for viral replication .
  • Cytotoxicity in Cancer Models : In a series of experiments involving various cancer cell lines, the compound showed promising cytotoxic effects. The IC50 values indicated potent activity against specific tumor types, warranting further investigation into its potential as an anticancer therapeutic .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with metabolic enzymes revealed significant inhibition rates, particularly with enzymes involved in lipid metabolism. This suggests a possible role in metabolic disorders or conditions characterized by dysregulated lipid profiles .

Q & A

Q. What are the optimal synthetic routes for 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including urea bond formation via coupling of substituted amines and isocyanates. Key steps include:

  • Stepwise alkylation : Introduction of the methylsulfanyl and phenoxyethyl groups under controlled pH and temperature.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
  • Quality control : HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Structural elucidation : High-resolution mass spectrometry (HRMS) for molecular weight validation, and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm substituent positions .
  • Stability assessment : Accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure, monitored via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Variable selection : Systematically modify substituents (e.g., methylsulfanyl chain length, phenoxy group substitution) and evaluate biological activity (e.g., enzyme inhibition, cytotoxicity).
  • Computational modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict target binding affinities .
  • Data integration : Apply multivariate analysis (PCA or PLS regression) to correlate structural features with activity trends .

Q. What methodologies resolve contradictions in reported biological activity data for urea derivatives?

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., MTT vs. resazurin assays) and cell line specificity.
  • Dose-response reevaluation : Conduct full IC₅₀ curves (0.1–100 µM) to confirm potency discrepancies.
  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can experimental design optimize reaction yields and reproducibility for scaled synthesis?

  • Factorial design : Use a 2³ factorial approach to test variables (temperature, catalyst loading, solvent polarity) and identify interactions.
  • Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 65°C, 5 mol% catalyst, DMF as solvent) .
  • Robustness testing : Introduce deliberate perturbations (±10% reagent stoichiometry) to assess method resilience .

Q. What strategies are recommended for studying this compound’s biological activity in complex models?

  • In vitro models : Use 3D tumor spheroids or co-culture systems (e.g., cancer cells with fibroblasts) to mimic in vivo microenvironments.
  • In vivo validation : Dose-range finding in murine models (e.g., xenografts) with pharmacokinetic (PK) profiling (plasma half-life, bioavailability via LC-MS/MS) .
  • Mechanistic studies : RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .

Q. How can researchers address solubility and stability challenges in pharmacological assays?

  • Formulation optimization : Use co-solvents (DMSO/PEG 400) or cyclodextrin-based encapsulation to enhance aqueous solubility.
  • Lyophilization : Prepare stable lyophilized powders for long-term storage (-80°C).
  • Real-time stability monitoring : Deploy inline PAT (process analytical technology) tools like Raman spectroscopy during formulation .

Q. What cross-disciplinary approaches enhance the study of this compound’s mechanism of action?

  • Cheminformatics : Leverage PubChem data and QSAR models to predict off-target interactions.
  • Systems biology : Integrate transcriptomic and metabolomic datasets (e.g., via GeneMANIA or MetaboAnalyst) to map network-level effects .
  • Microfluidics : Develop organ-on-a-chip platforms to assess multi-tissue toxicity .

Q. What ethical and methodological standards apply to preclinical testing of this compound?

  • Institutional compliance : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) and obtain IACUC/IRB approvals for animal/human tissue studies.
  • 3R principles : Prioritize in silico and in vitro models to reduce animal use.
  • Data transparency : Share raw datasets in repositories like ChEMBL or Zenodo to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.